1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a pyrazole moiety, and a benzo[d]isoxazole group. The compound's molecular formula is , and it has a molecular weight of approximately 339.399 g/mol .
The compound is classified as a synthetic organic molecule primarily used in research settings. It falls under the category of bioactive compounds, particularly those that may exhibit pharmacological properties. Its structure suggests potential applications in drug discovery, particularly for conditions where modulation of sigma receptors or other biological targets is desired .
The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone typically involves several multi-step organic reactions. A common synthetic route may include the following steps:
These steps highlight the complexity involved in synthesizing this compound, reflecting its potential as a research tool in drug development.
The molecular structure of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone features several key functional groups:
The InChI key for this compound is HLDWRCIKEIECTM-UHFFFAOYSA-N, which can be used for database searches .
The chemical reactivity of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone can be explored through various synthetic pathways. Potential reactions include:
These reactions expand the utility of the compound in synthesizing derivatives with varied biological activities.
Research indicates that 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone exhibits significant biological activities, particularly as an antagonist for sigma receptors. This mechanism may involve:
This mechanism underscores the relevance of this compound in therapeutic contexts.
While specific physical properties such as density and boiling point are not universally reported, some general properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 339.399 g/mol |
Purity | Typically 95% |
These properties indicate that the compound is suitable for various experimental applications in research settings .
The primary applications of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone lie in medicinal chemistry and pharmacological research. Its potential uses include:
These diverse applications highlight the importance of this compound in advancing scientific knowledge and therapeutic options.
The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone relies on sequential heterocyclic assembly to integrate its three core moieties. The piperazine-pyrazole segment is typically constructed first via N-alkylation of piperazine with 2-(1H-pyrazol-1-yl)ethyl halides, leveraging the nucleophilicity of piperazine’s secondary nitrogen. This step often employs acetonitrile or DMF as solvents at 60–80°C, yielding intermediates like 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine (confirmed by mass spectrometry at m/z 208.2 [M+H]⁺) [1] [6]. For the benzo[d]isoxazole moiety, anthranilic acid derivatives serve as precursors, undergoing diazotization and cyclization with hydroxylamine to form the bicyclic core. Key challenges include regioselectivity during cyclization and avoiding decarboxylation side reactions. A convergent approach links these segments last, where the pre-formed benzo[d]isoxazol-3-yl-ethanone is coupled to the piperazine-pyrazole unit via nucleophilic acyl substitution [3] [7].
Table 1: Key Intermediates in Heterocyclic Assembly
Intermediate | Role | Characterization Data |
---|---|---|
1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine | Piperazine-pyrazole segment | m/z 208.2 [M+H]⁺ (MS) [6] |
Ethyl 2-(benzo[d]isoxazol-3-yl)acetate | Benzo[d]isoxazole-ethanone precursor | IR: 1715 cm⁻¹ (C=O) [7] |
1-(Benzo[d]isoxazol-3-yl)-2-chloroethanone | Activated coupling agent | ¹H NMR (CDCl₃): δ 4.85 (s, 2H) [3] |
Functionalization of the piperazine nitrogen is achieved through N-alkylation or acylation. For N-acylation, 2-chloro-1-(benzo[d]isoxazol-3-yl)ethanone is reacted with the piperazine-pyrazole intermediate under mild basic conditions (K₂CO₃ or Et₃N) to minimize hydrolysis. Solvent selection critically influences yield: polar aprotic solvents like DMF facilitate higher conversions (85–90%) compared to THF (60–65%) due to enhanced nucleophile solubility. Alternatively, Schotten-Baumann conditions (aqueous NaOH/dichloromethane biphasic system) suppress di-alkylation byproducts. When replacing chloroethanone with bromoethanone, reaction rates increase but epimerization risks escalate. Optimization studies show stoichiometric control (1:1.05 piperazine:haloethanone ratio) maximizes mono-alkylated product purity (>95% by HPLC) [3] [6] [9].
Table 2: Solvent Optimization for N-Alkylation
Solvent | Base | Temp (°C) | Yield (%) | Di-Alkylated Byproduct (%) |
---|---|---|---|---|
DMF | K₂CO₃ | 25 | 88 | <3 |
THF | Et₃N | 40 | 62 | 10 |
CH₂Cl₂ | NaOH(aq) | 0–5 | 78 | 5 |
Acetonitrile | K₂CO₃ | 60 | 83 | 4 |
The benzo[d]isoxazole ring is synthesized from 2-hydroxybenzaldehyde oximes or 2-aminophenol derivatives. For oxime-based cyclization, 2-hydroxybenzaldehyde is converted to its oxime using hydroxylamine hydrochloride, followed by in situ oxidation with [bis(trifluoroacetoxy)iodo]benzene (PIFA) to form the isoxazole ring. Yields improve significantly (from 55% to 82%) when using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol at reflux [7]. For anthranilic acid routes, cyclodehydration with hydroxylamine-O-sulfonic acid in pyridine generates 3-unsubstituted benzo[d]isoxazole, which is then functionalized at C3 via aldol condensation with ethyl chloroacetate to introduce the ethanone tether. Microwave-assisted cyclization (150°C, 20 min) reduces reaction times sixfold versus conventional heating [5] [7]. Key spectral markers include ¹H NMR singlets for the isoxazole C3–H (δ 6.25 ppm) and IR stretches at 1610 cm⁻¹ (C=N) [7].
Solvent polarity and catalyst choice profoundly impact reaction efficiency:
Table 3: Catalytic Optimization for Isoxazole Cyclization
Catalyst | Solvent | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
None | EtOH | 12 | 55 | 15 |
p-TSA (5 mol%) | EtOH/H₂O (4:1) | 8 | 78 | 8 |
p-TSA (10 mol%) | EtOH/H₂O (4:1) | 6 | 82 | 5 |
Cu(OAc)₂ (10 mol%) | DMF | 10 | 70 | 12 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1